2-Methylbenzophenone

Catalog No.
S515946
CAS No.
131-58-8
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzophenone

CAS Number

131-58-8

Product Name

2-Methylbenzophenone

IUPAC Name

(2-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

CKGKXGQVRVAKEA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

2-Methylbenzophenone; NSC 67362; ; NSC-67362; NSC67362

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Description

The exact mass of the compound 2-Methylbenzophenone is 196.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methylbenzophenone (CAS No. 131-58-8) is an organic compound with the formula C14H12O. While its industrial applications include use in pharmaceuticals, agrochemicals, and dyestuffs [], its properties make it a valuable compound in scientific research for several reasons:

Organic Synthesis Intermediate

One of the primary applications of 2-Methylbenzophenone in research is as a key intermediate in organic synthesis. Its reactive ketone group (C=O) allows it to participate in various reactions to form more complex molecules. Scientists can utilize 2-Methylbenzophenone as a starting material for the synthesis of diverse organic compounds, including pharmaceuticals, functional materials, and research chemicals [].

Here are some examples of reactions where 2-Methylbenzophenone serves as a useful intermediate:

  • Condensation reactions: 2-Methylbenzophenone can undergo condensation reactions with various nucleophiles to form new carbon-carbon bonds. This allows for the creation of more complex structures with desired functionalities.
  • Grignard reactions: When reacted with Grignard reagents, 2-Methylbenzophenone can be converted into tertiary alcohols, which are valuable building blocks in organic synthesis [].

Photochemical Research

-Methylbenzophenone exhibits photochemical properties, meaning it can absorb light and undergo chemical reactions when exposed to light. This characteristic makes it a valuable tool in photochemical research. Scientists can use 2-Methylbenzophenone to study various photochemical processes, such as photoinduced electron transfer reactions and excited-state chemistry.

Here are some examples of how 2-Methylbenzophenone is used in photochemical research:

  • Photosensitizer: 2-Methylbenzophenone can act as a photosensitizer, absorbing light and transferring the absorbed energy to other molecules, initiating desired chemical reactions [].
  • Probe molecule: Due to its photochemical properties, 2-Methylbenzophenone can be used as a probe molecule to study the dynamics of light-induced processes in various systems [].

2-Methylbenzophenone is an aromatic ketone with the molecular formula C14H12OC_{14}H_{12}O and a molar mass of 196.24 g/mol. It is a colorless or light yellow transparent liquid that is insoluble in water but slightly soluble in organic solvents such as chloroform and methanol . This compound is recognized for its role as a photoinitiator in various chemical processes, particularly in polymerization reactions, and serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

2-Methylbenzophenone is considered a mild irritant and may cause skin or eye irritation upon contact. It's recommended to wear appropriate personal protective equipment (PPE) when handling this compound.

Available data:

  • Acute oral toxicity: LD50 (rat) > 5 g/kg. (LD50: Lethal Dose 50, the dose that is lethal to 50% of a test population)
: The compound can also engage in light-driven reactions, which have been shown to yield high product rates and efficiencies, particularly in microfluidic photoreactors .
  • Cross-Coupling Reactions: In synthetic chemistry, 2-methylbenzophenone can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Research indicates that 2-methylbenzophenone exhibits various biological activities. It has been studied for its potential roles as an antimicrobial agent and as a sensitizer in photodynamic therapy. The compound's ability to absorb UV light makes it useful in applications where UV protection is needed . Additionally, due to its structure, it may interact with biological systems, although specific mechanisms and effects require further investigation.

    The synthesis of 2-methylbenzophenone can be achieved through several methods:

    • Palladium-Catalyzed Coupling: One effective method involves the palladium-catalyzed coupling of 2-methylphenylsulfonylhydrazide with benzonitrile under inert gas conditions. The process typically requires heating the mixture with hydrogen peroxide as an oxidant .
    • Traditional Organic Synthesis: Another approach includes conventional organic synthesis techniques that utilize various reagents and solvents to facilitate the formation of the ketone from simpler starting materials .

    2-Methylbenzophenone has diverse applications across multiple fields:

    • Photoinitiator: It is widely used as a photoinitiator in UV-curable coatings and inks.
    • Pharmaceutical Intermediate: The compound serves as a key intermediate in the synthesis of various pharmaceuticals.
    • Agrochemicals: It is also utilized in the production of agrochemicals and dyestuffs, contributing to its importance in industrial chemistry .

    Several compounds share structural similarities with 2-methylbenzophenone, each possessing unique properties:

    Compound NameStructure TypeUnique Features
    BenzophenoneAromatic KetoneCommonly used as a UV filter; lacks methyl group.
    4-MethylbenzophenoneAromatic KetoneHas a methyl group at the para position; different reactivity.
    2-HydroxybenzophenoneAromatic KetoneContains a hydroxyl group; exhibits different biological activities.
    Benzylideneacetoneα,β-Unsaturated KetoneFeatures a double bond; used in flavoring and fragrance.

    The uniqueness of 2-methylbenzophenone lies in its specific position of the methyl group relative to the carbonyl function, which influences its reactivity and applications compared to other similar compounds. Its role as a photoinitiator sets it apart from others that may not possess this capability.

    Classical Friedel-Crafts acylation remains a fundamental approach for synthesizing 2-methylbenzophenone through the electrophilic aromatic substitution mechanism [1] [2]. The reaction typically involves toluene as the aromatic substrate and benzoyl chloride as the acylating agent in the presence of aluminum chloride as a Lewis acid catalyst [1] [2].

    The mechanism proceeds through the formation of an acylium ion intermediate, generated by the coordination of aluminum chloride to the carbonyl oxygen of benzoyl chloride [2]. The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of toluene, preferentially at the para-position due to the directing effect of the methyl group [2]. The methyl group in toluene directs substitution to the 2- and 4-positions, with virtually all substitution occurring at the 4-position in acylation reactions due to steric considerations [2].

    The classical approach typically requires prolonged reaction times ranging from 8 to 40 hours at temperatures between 45-70°C [3]. Yields generally fall within the 56-93% range, with reaction completion monitored through thin-layer chromatography until starting materials are consumed [1]. The reaction produces 2-methylbenzophenone with characteristic infrared absorption at 3100 cm⁻¹ representing the aromatic carbon-hydrogen stretches [1].

    Optimization studies have revealed that the stoichiometric ratio of aluminum chloride to acyl chloride significantly influences reaction efficiency [3]. The use of 100-150 mol% catalyst loading ensures complete activation of the acylating agent, though this represents a limitation in terms of atom economy [3]. Reaction workup involves careful quenching with water, followed by extraction and purification through column chromatography [3].

    Transition Metal-Catalyzed Coupling Reactions

    Palladium-Mediated Cross-Couplings

    Palladium-catalyzed methodologies have emerged as powerful alternatives for benzophenone synthesis, offering enhanced functional group tolerance and milder reaction conditions [4] [5]. The oxidative palladium(II) catalysis protocol represents a significant advancement in cross-coupling methodology for ketone formation [4].

    The mechanism involves initial transmetalation of organoboron compounds with palladium(II) complexes, followed by migratory insertion and β-hydride elimination [4]. Notably, this process operates effectively in the absence of bases, thereby preventing undesired homo-coupling reactions that typically plague traditional cross-coupling methodologies [4]. The base-free conditions result in exclusive cross-coupling products without the formation of symmetrical dimeric compounds [4].

    Solvent selection critically influences reaction outcomes, with polar solvents such as dimethylacetamide, acetonitrile, and dimethylformamide providing excellent yields of 89-95% [4]. The effect of palladium catalyst selection demonstrates that palladium(II) acetate serves as the optimal catalyst, while palladium(0) species like tetrakis(triphenylphosphine)palladium(0) afford significant amounts of homo-coupled products alongside the desired ketone [4].

    The reaction mechanism follows a unique pathway where molecular oxygen serves as an efficient palladium(0) reoxidant, facilitating catalytic turnover [4]. The transmetalation occurs early in the catalytic cycle, making the substrate more electrophilic while enhancing the nucleophilicity of the organic group [4]. This mechanistic insight explains the superior performance compared to conventional Heck and Suzuki-type reactions [4].

    Nickel-Catalyzed Ketone Formation

    Nickel catalysis has gained prominence as an earth-abundant alternative to palladium for ketone synthesis [6] [7] [8]. The nickel-catalyzed alkenylation of ketones represents a sustainable approach utilizing naturally occurring methylene ketones [6]. The protocol employs nickel-catalyzed dehydrogenative coupling with alcohols, offering a hydrogen autotransfer strategy [7].

    The mechanism involves the formation of nickel-alkoxy intermediates through base-facilitated dehalogenation of nickel(II) halides [7]. The alkoxy-nickel species undergoes β-hydride elimination to generate aldehydes while simultaneously forming active nickel-hydride species [7]. These nickel-hydride complexes facilitate the reduction of enone intermediates, completing the catalytic cycle [7].

    Deuterium-labeling experiments confirm the involvement of hydrogen autotransfer processes, with alcohol serving as both solvent and hydride source [7]. The reaction demonstrates first-order kinetics and requires mild conditions compared to methylene ketone alkylation [7]. Temperature optimization reveals that 70-140°C provides optimal conversion while maintaining selectivity [7].

    The nickel-catalyzed approach offers several advantages including the use of earth-abundant metals, mild reaction conditions, and environmentally friendly byproducts [6]. The transformation produces only nitrogen, hydrogen, and water as theoretical byproducts, making it highly sustainable [6]. Gram-scale synthesis demonstrates practical applicability with good yields, highlighting its potential for pharmaceutical intermediate generation [6].

    Grignard Reaction Pathways and Rearrangement Phenomena

    Grignard reactions provide versatile routes to benzophenone derivatives through the nucleophilic addition of organomagnesium reagents to carbonyl compounds [9] [10]. The formation of 2-methylbenzophenone through Grignard pathways involves the reaction of phenylmagnesium bromide with appropriately substituted aldehydes or ketones [9] [11].

    The mechanism proceeds through the formation of organomagnesium reagents by the reaction of alkyl halides with magnesium metal in anhydrous ether [9] [11]. The Grignard reagent exhibits carbanionic character, making it highly nucleophilic toward electrophilic carbonyl carbons [9] [11]. The reaction requires stringent exclusion of moisture and air, as water readily protonates the carbanion, destroying the reagent [9] [11].

    Recent mechanistic studies have revealed the complexity of Grignard reaction pathways, particularly regarding the coexistence of nucleophilic and radical mechanisms [10]. Computational investigations demonstrate that both mononuclear and dinuclear magnesium complexes participate in the reaction, with their relative abundance determining the preferred pathway [10]. The Schlenk equilibrium plays a crucial role in generating reactive dinuclear complexes that facilitate both nucleophilic attack and radical formation [10].

    Rearrangement phenomena associated with Grignard reactions include the formation of radical intermediates, particularly with aromatic ketones like benzophenone [12] [10]. Electron spin resonance studies of 2-methylbenzophenone ketyl radicals formed during Grignard reactions reveal different spectral characteristics compared to alkali metal ketyls [12]. The suppression of twisting vibrations due to aggregate formation explains these spectral differences [12].

    The substrate-dependent nature of radical formation correlates with the energy of singly occupied π*(CO) orbitals in the radical products [10]. Aromatic ketones with low-lying empty orbitals promote homolytic cleavage of carbon-magnesium bonds, leading to radical pathways [10]. This mechanistic duality explains why benzophenone and related aromatic ketones exhibit preferential radical mechanisms compared to aliphatic carbonyls [10].

    Microwave-Assisted Synthesis Optimization

    Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times while often improving yields and selectivity [13] [14] [15]. The application of microwave irradiation to 2-methylbenzophenone synthesis represents a significant advancement in synthetic efficiency [15] [16].

    The microwave-enhanced Friedel-Crafts acylation of toluene with benzoyl chloride demonstrates remarkable improvements over conventional heating [15]. Reaction times decrease from 40 hours to just 3 hours under microwave irradiation, while yields increase from 42% to 98% for certain substrates [15]. The optimal conditions involve 650 watts microwave power at 118-120°C with simultaneous removal of water formed during the reaction [15].

    Solvent optimization studies reveal that the toluene to ethylene glycol ratio significantly affects conversion rates [15]. A 1:1 volume ratio provides optimal results, balancing solubility and heat transfer considerations [15]. The microwave power setting critically influences reaction kinetics, with 650 watts providing superior conversion compared to 400 or 800 watts [15].

    The mechanism of microwave enhancement involves dielectric heating, where polar molecules absorb microwave energy and convert it to thermal energy [16]. This selective heating provides more uniform temperature distribution and eliminates hot spots that can lead to side reactions [16]. The enhanced reaction rates result from improved molecular motion and collision frequency under microwave irradiation [16].

    Scale-up considerations demonstrate that microwave-assisted synthesis maintains efficiency at larger scales [14]. Ten-fold scale-up of model reactions proceeded smoothly with yields exceeding 90%, producing over 300 milligrams of product within one hour [14]. This scalability addresses a common limitation of microwave chemistry and demonstrates commercial viability [14].

    Green Chemistry Approaches in Modern Synthesis

    Green chemistry principles have driven the development of environmentally sustainable methods for 2-methylbenzophenone synthesis [17] [18] [19]. These approaches emphasize renewable feedstocks, benign solvents, and catalyst systems that minimize environmental impact [18].

    Photochemical reduction approaches utilizing solar energy represent a particularly sustainable methodology [17]. The photoreduction of benzophenone derivatives in ethanol solvent demonstrates the viability of renewable energy sources for chemical synthesis [17]. Ethanol serves as both solvent and reducing agent, with reaction completion monitored through the disappearance of carbonyl absorption at 1720 cm⁻¹ and appearance of hydroxyl absorption at 3400-3650 cm⁻¹ [17].

    Phase transfer catalysis offers another green chemistry approach, enabling reactions in aqueous media while maintaining organic substrate solubility [20]. The oxidation of benzhydrol to benzophenone using hydrogen peroxide as oxidant exemplifies this approach [20]. Tetrabutylammonium bromide serves as the phase transfer catalyst, facilitating substrate migration between aqueous and organic phases [20]. Sodium tungstate acts as co-catalyst, activating hydrogen peroxide for selective oxidation [20].

    Catalyst-free methodologies represent the ultimate expression of green chemistry principles [19] [21]. Recent developments in catalyst-free quinoxaline synthesis demonstrate how careful substrate design can eliminate the need for metal catalysts entirely [19]. These reactions proceed under ambient conditions in methanol, achieving excellent yields within minutes [19].

    Solvent-free conditions further enhance the environmental profile of synthetic methodologies [21]. Highly atom-economic synthesis approaches achieve nearly 100% yields while eliminating heavy metal pollution [21]. These methods rely on careful substrate selection and reaction design to achieve high efficiency without external catalysts [21].

    The integration of renewable feedstocks represents another crucial aspect of green chemistry approaches [18]. Biocatalysis using enzymes offers environmentally benign alternatives to traditional metal catalysts [18]. These biotransformations proceed under mild conditions with high selectivity, often eliminating the need for protecting groups [18].

    Microwave irradiation combined with green solvents provides synergistic benefits for sustainable synthesis [18]. The combination of renewable energy sources with benign reaction media represents the convergence of multiple green chemistry principles [18]. Water as reaction medium offers particular advantages for enzyme-catalyzed processes while maintaining compatibility with microwave heating [18].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    3.1

    Exact Mass

    196.0888

    Boiling Point

    308.0 °C

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    LSN1480NFF

    GHS Hazard Statements

    Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (94.84%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (94.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (94.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    131-58-8

    Wikipedia

    2-methylbenzophenone

    General Manufacturing Information

    Methanone, (2-methylphenyl)phenyl-: ACTIVE

    Dates

    Modify: 2023-08-15
    1: Mateos J, Cherubini-Celli A, Carofiglio T, Bonchio M, Marino N, Companyó X, Dell'Amico L. A microfluidic photoreactor enables 2-methylbenzophenone light-driven reactions with superior performance. Chem Commun (Camb). 2018 Jun 19;54(50):6820-6823. doi: 10.1039/c8cc01373j. PubMed PMID: 29611575.
    2: Bradley EL, Stratton JS, Leak J, Lister L, Castle L. Printing ink compounds in foods: UK survey results. Food Addit Contam Part B Surveill. 2013;6(2):73-83. doi: 10.1080/19393210.2012.725774. Epub 2012 Oct 2. PubMed PMID: 24779870.
    3: Li Z, Liu W, Chen X, Jia S, Wu Q, Zhu D, Ma Y. [Cloning and characterization of a novel carbonyl reductase for asymmetric reduction of bulky diaryl ketones]. Sheng Wu Gong Cheng Xue Bao. 2013 Jan;29(1):68-77. Chinese. PubMed PMID: 23631119.
    4: Gruendling T, Oehlenschlaeger KK, Frick E, Glassner M, Schmid C, Barner-Kowollik C. Rapid UV light-triggered macromolecular click conjugations via the use of o-quinodimethanes. Macromol Rapid Commun. 2011 Jun 1;32(11):807-12. doi: 10.1002/marc.201100159. Epub 2011 Apr 5. PubMed PMID: 21469243.

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